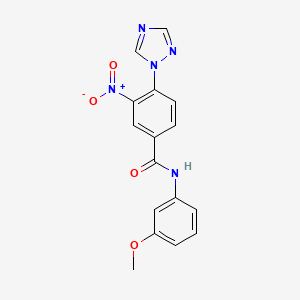
N-(3-methoxyphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(3-methoxyphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide" is a chemically synthesized molecule that likely exhibits a range of biological activities. Although the specific compound is not directly studied in the provided papers, related compounds with methoxy and nitro substituents have been synthesized and evaluated for various biological activities, including antiproliferative, antioxidative, and antimicrobial properties .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic aromatic compounds and proceeding through various functionalization steps. For instance, benzimidazole/benzothiazole-2-carboxamides with methoxy and nitro substituents were synthesized and tested for their biological activities . Similarly, N-phenyl-benzamide derivatives with nitro and methoxy groups were prepared and their corrosion inhibition properties were studied . These studies suggest that the synthesis of "N-(3-methoxyphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide" would involve careful selection of starting materials and reaction conditions to introduce the methoxy, nitro, and triazole functionalities at the appropriate positions on the benzene ring.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques, including X-ray diffraction and density functional theory (DFT) calculations . These methods provide detailed information about the crystal structure, molecular geometry, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. For the compound , similar analytical techniques would likely reveal the spatial arrangement of the substituents and the overall molecular conformation, which are critical for understanding its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives is influenced by the presence of electron-withdrawing or electron-donating substituents. For example, the nitro group is an electron-withdrawing group that can affect the molecule's ability to participate in chemical reactions, such as corrosion inhibition . The methoxy group, being an electron-donating substituent, can also modulate the chemical behavior of the molecule. The triazole moiety in the compound of interest is known for its participation in various chemical reactions, including the formation of hydrogen bonds and coordination to metal ions, which could be relevant in biological contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. The corrosion inhibition efficiency of N-phenyl-benzamide derivatives was found to be influenced by the presence of methoxy and nitro substituents, which alter the electronic properties and surface adsorption characteristics of the molecules . The antioxidative capacity of benzimidazole/benzothiazole-2-carboxamides was linked to their ability to form hydrogen bonds in the radical form, as determined by DFT calculations . These findings suggest that the physical and chemical properties of "N-(3-methoxyphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide" would be similarly influenced by its functional groups and molecular structure.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of novel dihydropyrimidine derivatives and their characterization through techniques such as NMR, IR spectroscopy, and mass spectrometry demonstrates the ongoing research in developing new compounds with potential biological activities (J. Lalpara et al., 2021). Another approach involves the synthesis of triazole derivatives from 4-amino-4H-1,2,4-triazole, exploring different aromatic aldehyde reactions to afford compounds with characterized structures (Ashvin D. Panchal & P. Patel, 2011).
Biological Activity Evaluation
The antimicrobial and antioxidant activities of synthesized compounds are central to many research studies. For instance, the potent synthesis of triazolopyrimidines and their evaluation for antimicrobial and antioxidant activities highlight the therapeutic potential of these compounds (V. P. Gilava et al., 2020). Similarly, the synthesis of 1,2,4-triazole derivatives and their screening for antimicrobial activities indicate the relevance of such compounds in addressing various microbial infections (H. Bektaş et al., 2007).
Structural and Theoretical Studies
Research also encompasses the structural determination and theoretical studies of synthesized compounds, such as the microwave-assisted synthesis of benzamide derivatives and their structural elucidation through X-ray analysis and DFT calculations (R. Moreno-Fuquen et al., 2019). This methodological approach provides a basis for understanding the chemical and physical properties of new compounds, facilitating the exploration of their potential applications in various fields.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-3-nitro-4-(1,2,4-triazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4/c1-25-13-4-2-3-12(8-13)19-16(22)11-5-6-14(15(7-11)21(23)24)20-10-17-9-18-20/h2-10H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRUITTYWYPZQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3C=NC=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

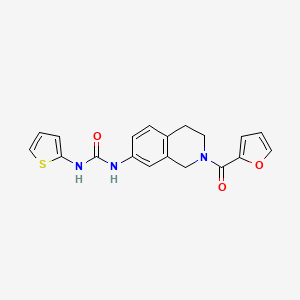
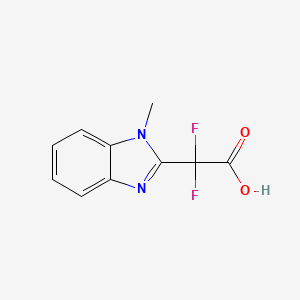
![[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyridin-4-ylmethanone](/img/structure/B2528183.png)
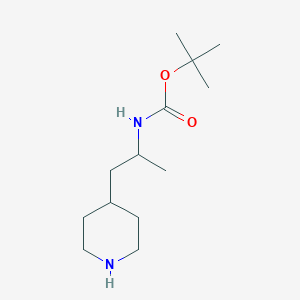
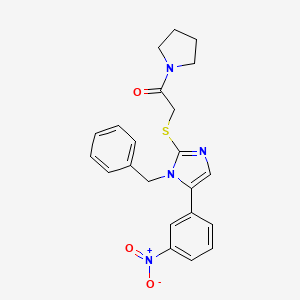
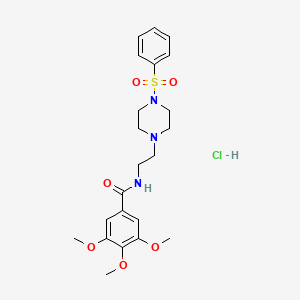

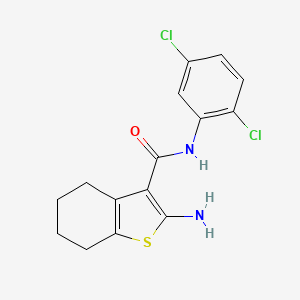

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2528195.png)


![4-Bromo-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol](/img/structure/B2528200.png)
![N-(2,5-dimethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2528202.png)